molecular formula C10H14BClN2O4 B8187635 2-Boc-amino-3-chloro-pyridine-5-boronic acid

2-Boc-amino-3-chloro-pyridine-5-boronic acid

Cat. No.: B8187635
M. Wt: 272.49 g/mol
InChI Key: HABNQNIMLKAVCP-UHFFFAOYSA-N
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Description

2-Boc-amino-3-chloro-pyridine-5-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-3-chloro-pyridine-5-boronic acid typically involves multi-step procedures starting from commercially available pyridine derivatives. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-3-chloro-pyridine-5-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids: Used for deprotection of the Boc group.

    Nucleophiles: Used in substitution reactions to replace the chlorine atom.

Major Products Formed

    Amino-substituted Pyridines: Formed by substitution of the chlorine atom.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

    Free Amino Pyridines: Formed by deprotection of the Boc group.

Scientific Research Applications

2-Boc-amino-3-chloro-pyridine-5-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of 2-Boc-amino-3-chloro-pyridine-5-boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes like proteases and kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-amino-3-chloro-pyridine-5-boronic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom, which provide additional sites for chemical modification and enhance its versatility in synthetic applications.

Properties

IUPAC Name

[5-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-8-7(12)4-6(5-13-8)11(16)17/h4-5,16-17H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNQNIMLKAVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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